5-ブロモイソフタル酸ジメチル

概要

説明

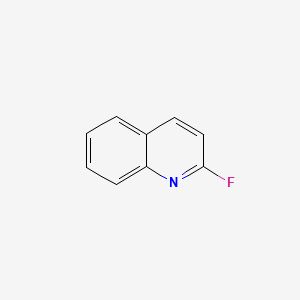

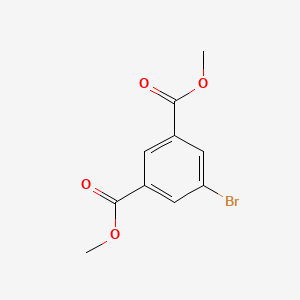

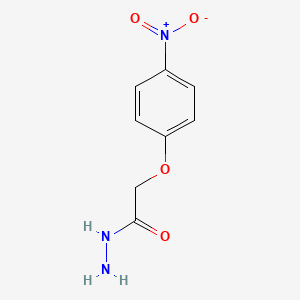

Dimethyl 5-bromoisophthalate (DMBP) is an organic compound and a derivative of isophthalic acid. It is a white, crystalline solid with a melting point of approximately 150°C. DMBP is a versatile compound with a wide range of applications in both industrial and research settings. It is used as a reagent for the synthesis of various organic compounds, as a catalyst for various chemical reactions, and as a model system for studying the mechanism of action of various biochemical and physiological processes.

科学的研究の応用

医薬品中間体

5-ブロモイソフタル酸ジメチルは主に、様々な医薬品化合物の合成における中間体として使用されます . ブロモ化芳香族構造をコア成分として必要とする医薬品有効成分(API)の形成において、その役割は重要です。

有機合成

有機化学では、この化合物は複雑な有機合成のための構成ブロックとして機能します . ブロム原子の導入が、その後の官能基変換のために必要となる反応で特に役立ちます。

材料科学

研究者は、5-ブロモイソフタル酸ジメチルを新しい材料、特にその構造的特性から恩恵を受けるポリマーの開発に利用しています . ブロム原子は難燃剤として作用するため、より安全な材料の製造に役立ちます。

触媒

この化合物は、ブロム原子が様々な化学反応を触媒するために使用できる触媒プロセスに関与しています . 有機変換のための触媒の開発に特に関連しています。

農薬研究

5-ブロモイソフタル酸ジメチルは、農薬の分野でも研究されています . その誘導体は、除草剤、殺虫剤、その他の植物保護剤の合成に使用される可能性があります。

染料と顔料の製造

5-ブロモイソフタル酸ジメチルのブロモ化芳香族構造は、特定の染料や顔料の合成における前駆体となっています . これらは、繊維やインクなど、様々な産業用途で使用されます。

分析化学

分析化学では、その明確な特性により、クロマトグラフィー分析における標準または基準化合物として使用できます .

環境科学

最後に、5-ブロモイソフタル酸ジメチルは、環境科学の研究において、環境におけるブロモ化化合物の挙動とその潜在的な影響を研究するために使用される可能性があります .

Safety and Hazards

Dimethyl 5-bromoisophthalate may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash off immediately with plenty of water .

作用機序

Target of Action

Dimethyl 5-bromoisophthalate is a chemical compound with the empirical formula C10H9BrO4 The primary targets of this compound are currently not well-documented in the literature

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Spillage is unlikely to penetrate soil . .

特性

IUPAC Name |

dimethyl 5-bromobenzene-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO4/c1-14-9(12)6-3-7(10(13)15-2)5-8(11)4-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUJINGKSNJNXEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)Br)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9068667 | |

| Record name | Dimethyl 5-bromoisophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9068667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

51760-21-5 | |

| Record name | 1,3-Benzenedicarboxylic acid, 5-bromo-, 1,3-dimethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51760-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Benzenedicarboxylic acid, 5-bromo-, 1,3-dimethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051760215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzenedicarboxylic acid, 5-bromo-, 1,3-dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethyl 5-bromoisophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9068667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl 5-bromoisophthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.152 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of Dimethyl 5-bromoisophthalate in the synthesis of tetrafunctional initiators for cationic polymerization?

A: Dimethyl 5-bromoisophthalate (DMBI) serves as a crucial building block in the synthesis of 3,3′,5,5′-Tetrakis(2-chloro-2-propyl)biphenyl (BPTCC), a tetrafunctional initiator for the cationic polymerization of isobutylene []. The synthesis involves a key coupling reaction where two molecules of DMBI are joined together using nickel dibromide bis(triphenylphosphine) and zinc in the presence of a base []. This coupling reaction is essential for achieving the desired tetrafunctionality in the final initiator molecule.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid](/img/structure/B1329921.png)

![2-[2-[4-[(4-Chlorophenyl)benzyl]piperazin-1-YL]ethoxy]ethyl 2-(3-benzoylphenyl)propionate](/img/structure/B1329923.png)